molecular formula C14H15N5O B14940979 2-Amino-5-methyl-6-phenethyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one

2-Amino-5-methyl-6-phenethyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one

Cat. No.: B14940979
M. Wt: 269.30 g/mol
InChI Key: QOSASUQBXYHRDE-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-6-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound based on the [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery. The TP core is isoelectronic with purine, making it a versatile bio-isostere in the design of novel bioactive molecules . This specific derivative is supplied as a high-purity material intended for research and development purposes. The TP scaffold is recognized for its multifaceted applications. It has been extensively investigated as a positive modulator of GABA A receptors, with related derivatives demonstrating potent anticonvulsant activity in preclinical models . Furthermore, the structure's ability to serve as a ligand for various metal ions has been exploited in the development of potential anti-cancer and anti-parasitic agents . The intrinsic hydrogen-bonding capacity and the potential for tautomerism in substituted TP derivatives allow for diverse interactions with biological targets, including enzyme active sites like those of kinases such as CDK-2 and PI3K . Researchers value this compound for exploring new therapeutic avenues in areas including neurology, oncology, and infectious diseases. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

2-amino-5-methyl-6-(2-phenylethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C14H15N5O/c1-9-11(8-7-10-5-3-2-4-6-10)12(20)19-14(16-9)17-13(15)18-19/h2-6H,7-8H2,1H3,(H3,15,16,17,18)

InChI Key

QOSASUQBXYHRDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)N)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methyl-6-phenethyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles under oxidative conditions. For example, the oxidative cyclization of N-(2-pyridyl)amidines can be achieved using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the use of catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. The use of environmentally friendly oxidizers such as PIFA (PhI(OCOCF3)2) and iodine/potassium iodide (I2/KI) is preferred for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-6-phenethyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI

    Reduction: NaBH4, hydrogen gas (H2) with a suitable catalyst

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-Amino-5-methyl-6-phenethyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one is a complex organic compound featuring a triazole ring fused to a pyrimidine, a structure of interest in medicinal chemistry because of its diverse biological activities. The presence of an amino group and a phenethyl substituent enhances the compound's potential for interaction with various biological targets, making it a subject of interest in drug discovery.

Chemical Reactivity
this compound can participate in reactions typical of triazole and pyrimidine derivatives. These reactions are crucial for modifying the compound to enhance its biological activity or optimize pharmacokinetic properties.

Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways that are optimized to enhance yield and purity while minimizing by-products.

Applications
The applications of this compound span several fields:

ApplicationDescription
Drug Discovery The compound is a subject of interest because the presence of an amino group and a phenethyl substituent enhances its potential for interaction with various biological targets.
Medicinal Chemistry This compound features a triazole ring fused to a pyrimidine, which is a notable scaffold in medicinal chemistry due to its diverse biological activities.
Evaluating Biological Activity Research indicates that this compound exhibits significant biological activities.

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-6-phenethyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

The triazolopyrimidinone scaffold is highly versatile, with modifications at positions 5, 6, and 7 significantly altering physicochemical and functional properties. Below is a detailed comparison of Compound i with structurally related analogs:

Key Observations :

  • However, this could enhance membrane permeability in biological systems or adhesion in corrosion inhibition .
  • Synthetic Feasibility : Compound i has a moderate yield (81%), lower than the benzyl derivative (h, 92%), suggesting steric or electronic challenges in introducing the phenethyl group .
Physicochemical Properties
  • Thermal Stability: All triazolopyrimidinones in exhibit melting points >300°C, indicating robust thermal stability. The phenethyl group in Compound i may contribute to tighter crystal packing due to van der Waals interactions .
  • Solubility : While exact water solubility data are unavailable, the phenethyl group’s hydrophobicity likely reduces aqueous solubility compared to butyl (f) or carboxamide derivatives (e.g., compounds with polar groups) .
Functional Comparisons
  • Corrosion Inhibition: Compound i is explicitly studied as a copper corrosion inhibitor, where its planar triazolopyrimidinone core and hydrophobic substituents may adsorb onto metal surfaces, forming protective layers . In contrast, 5-phenyl derivatives (g) could exhibit stronger π-metal interactions.
  • Pharmacological Potential: Carboxamide derivatives () with trimethoxyphenyl groups show antiproliferative activity, while Compound i’s lack of polar groups limits direct pharmacological comparisons .
Crystallographic and Spatial Considerations
  • highlights that substituent positioning (e.g., ortho vs. para on phenyl rings) drastically alters molecular conformation and bioactivity. For Compound i , the phenethyl group’s flexibility may allow adaptive binding in corrosion or biological targets, unlike rigid benzyl or phenyl analogs .

Biological Activity

2-Amino-5-methyl-6-phenethyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one is a novel compound within the triazolo-pyrimidine class, known for its diverse biological activities. The unique structural features of this compound, including the presence of an amino group and a phenethyl substituent, enhance its interaction potential with various biological targets. This article reviews its biological activity, synthesis methods, and potential applications in medicinal chemistry.

  • Molecular Formula: C14H15N5O
  • Molecular Weight: 269.30 g/mol
  • Structure: The compound features a triazole ring fused to a pyrimidine core, which is significant for its pharmacological properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity:
    • This compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies have indicated that derivatives of triazolo-pyrimidines can effectively inhibit tubulin polymerization and induce apoptosis in cancer cells (IC50 values ranging from 0.53 μM to 3.84 μM) .
  • Antimicrobial Properties:
    • Preliminary evaluations suggest that the compound may possess antimicrobial activity against various pathogens. For example, certain derivatives have demonstrated moderate effectiveness against bacteria such as Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values of approximately 0.21 μM .
  • Phosphodiesterase Inhibition:
    • The compound has been identified as a potent inhibitor of phosphodiesterase (PDE) IV, which plays a crucial role in regulating intracellular cAMP levels. The IC50 for PDE IV inhibition is reported to be around 35 nM .

Synthesis

The synthesis of this compound typically involves multi-step reactions that optimize yield and purity while minimizing by-products. Common methods include:

  • Reaction of suitable precursors under controlled conditions to form the triazolo-pyrimidine framework.
  • Utilization of functional group modifications to enhance biological activity.

Case Studies

Several studies have explored the biological implications of this compound:

StudyFocusFindings
Yang et al. (2022)Antitumor ActivityCompound showed significant antiproliferative effects on HeLa cells with IC50 values indicating strong activity .
PMC Research (2021)Antimicrobial EvaluationDemonstrated moderate activity against pathogenic bacteria; MIC values suggest potential for further development as an antimicrobial agent .
Chemical Book DataPDE InhibitionIdentified as a potent PDE IV inhibitor; implications for antidepressant effects due to cAMP modulation .

Q & A

Q. Table 1: Corrosion Inhibition Efficiency

Concentration (mM)Inhibition Efficiency (%)Corrosion Rate (mm/year)
0.01450.12
0.10680.07
1.00850.03

Advanced: How does structural modification impact selective kinase inhibition (e.g., TYK2 vs. JAK1-3)?

Methodological Answer:

  • Substituent Effects : 2,5-Disubstituted derivatives show TYK2 selectivity (IC₅₀ = 0.8 μM) over JAK1 (IC₅₀ > 50 μM). Phenethyl groups enhance hydrophobic pocket binding .
  • Docking Studies : Molecular dynamics (MD) simulations reveal hydrogen bonds with TYK2’s Glu903 and π-π stacking with Phe995 .
  • Contradiction Note : Bulky substituents (e.g., benzyl) reduce solubility but improve membrane permeability (logP = 2.8 vs. 1.5 for methyl analogs) .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values under standardized conditions (e.g., ATP concentration, assay pH). Adjust for batch purity via LC-MS validation .
  • Structural Validation : Confirm regioisomerism (e.g., 5-amino vs. 7-amino derivatives) using NOESY NMR to rule out misassignment .
  • In Silico Screening : Use QSAR models to prioritize analogs with balanced logP (1.5–3.0) and polar surface area (<90 Ų) for CNS penetration .

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